molecular formula C19H21ClN2O2S B5005364 N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide

Cat. No.: B5005364
M. Wt: 376.9 g/mol
InChI Key: BSYKEWWUPYXMKJ-UHFFFAOYSA-N
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Description

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a carbamothioyl group, and a chlorophenyl acetamide group. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the hydroxyphenyl and chlorophenyl acetamide intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

  • Step 1: Preparation of Hydroxyphenyl Intermediate

    • React 5-(butan-2-yl)-2-hydroxyphenyl with a suitable carbamothioylating agent.
    • Conditions: Solvent (e.g., dichloromethane), temperature (0-5°C), catalyst (e.g., triethylamine).
  • Step 2: Preparation of Chlorophenyl Acetamide Intermediate

    • React 4-chlorophenyl acetic acid with an amine source to form the acetamide.
    • Conditions: Solvent (e.g., ethanol), temperature (room temperature), catalyst (e.g., HCl).
  • Step 3: Coupling Reaction

    • Combine the hydroxyphenyl and chlorophenyl acetamide intermediates under specific conditions to form the final compound.
    • Conditions: Solvent (e.g., toluene), temperature (reflux), catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyphenyl group can be oxidized to form quinones.

    • Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
    • Conditions: Acidic or basic medium, controlled temperature.
  • Reduction: : The carbonyl group in the acetamide can be reduced to an alcohol.

    • Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
    • Conditions: Anhydrous conditions, low temperature.
  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

    • Reagents: Sodium hydroxide (NaOH), potassium cyanide (KCN).
    • Conditions: Aqueous or alcoholic medium, elevated temperature.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxyphenyl, carbamothioyl, and chlorophenyl acetamide groups sets it apart from other similar compounds, making it a valuable subject for further research and application.

Properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-3-12(2)14-6-9-17(23)16(11-14)21-19(25)22-18(24)10-13-4-7-15(20)8-5-13/h4-9,11-12,23H,3,10H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYKEWWUPYXMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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